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molecular formula C11H15N3O4 B2984808 N-butyl-4-methyl-2,6-dinitroaniline CAS No. 83757-42-0

N-butyl-4-methyl-2,6-dinitroaniline

Cat. No. B2984808
M. Wt: 253.258
InChI Key: KBKNKPRDTRWITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05186717

Procedure details

0.05 mol (10.8 g) of 2,6-dinitro-4-methylchlorobenzene is added gradually, in the course of 10 minutes, whilst stirring, to 25 ml of butylamine, the reaction medium being cooled as necessary so as not to exceed 50° C. When the addition has ended, stirring is maintained for 5 minutes and the reaction medium is then poured into 100 ml of iced water. The expected product precipitates and is filtered off, washed with water and recrystallised from ethanol. After drying in vacuo, it melts at 52° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:5]=1Cl)([O-:3])=[O:2].[CH2:15]([NH2:19])[CH2:16][CH2:17][CH3:18]>O>[N+:1]([C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:5]=1[NH:19][CH2:15][CH2:16][CH2:17][CH3:18])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)C)[N+](=O)[O-])Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(CCC)N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium being cooled as necessary so as not
CUSTOM
Type
CUSTOM
Details
to exceed 50° C
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The expected product precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol
CUSTOM
Type
CUSTOM
Details
After drying in vacuo, it melts at 52° C.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(NCCCC)C(=CC(=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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